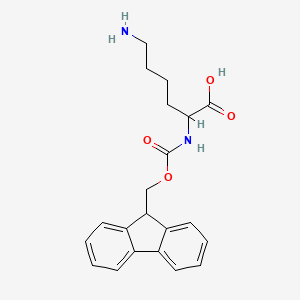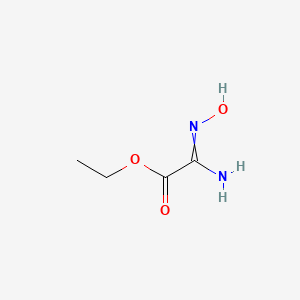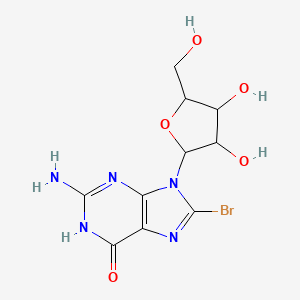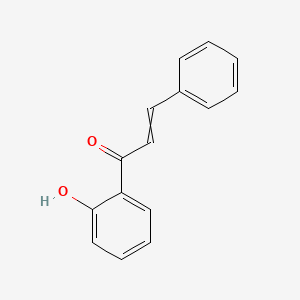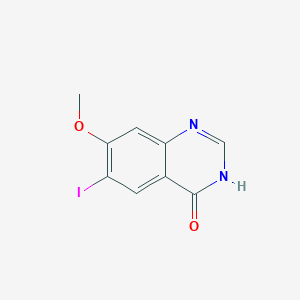
6-Iodo-7-methoxyquinazolin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-7-methoxyquinazolin-4(3h)-one is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 7th position, and a carbonyl group at the 4th position of the quinazoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-7-methoxyquinazolin-4(3h)-one typically involves the iodination of 7-methoxyquinazolin-4(1H)-one. One common method is the Sandmeyer reaction, where the amino group of 7-methoxyquinazolin-4(1H)-one is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Iodo-7-methoxyquinazolin-4(3h)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of 6-amino-7-methoxyquinazolin-4(1H)-one or 6-thio-7-methoxyquinazolin-4(1H)-one.
Oxidation: Formation of 6-iodo-7-methoxyquinazoline N-oxide.
Reduction: Formation of 6-iodo-7-methoxydihydroquinazoline.
Coupling Reactions: Formation of various substituted quinazolines with new carbon-carbon bonds.
科学研究应用
6-Iodo-7-methoxyquinazolin-4(3h)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Iodo-7-methoxyquinazolin-4(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
4-chloro-6-iodo-7-methoxyquinazoline: Similar structure with a chlorine atom at the 4th position instead of a carbonyl group.
6-iodo-7-methoxyquinazolin-4-ol: Similar structure with a hydroxyl group at the 4th position instead of a carbonyl group.
Benzothiazol-5-yl-(6-iodo-7-methoxy-quinazolin-4-yl)-amine: Contains a benzothiazole moiety attached to the quinazoline ring.
Uniqueness
6-Iodo-7-methoxyquinazolin-4(3h)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both iodine and methoxy groups allows for versatile chemical modifications and potential interactions with biological targets.
属性
分子式 |
C9H7IN2O2 |
|---|---|
分子量 |
302.07 g/mol |
IUPAC 名称 |
6-iodo-7-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) |
InChI 键 |
FVHAXLFSGSMQSE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


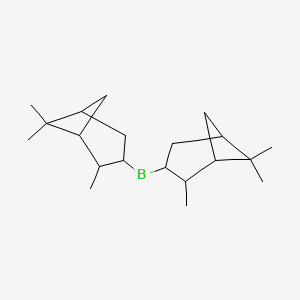

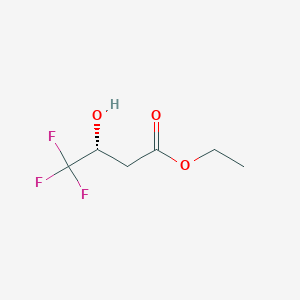
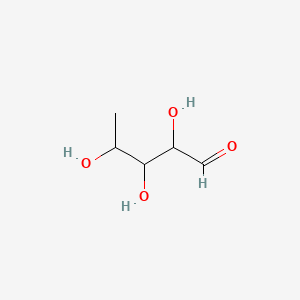
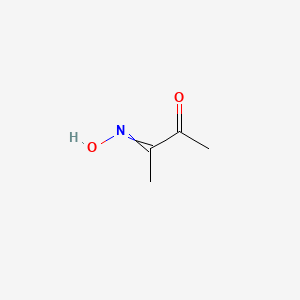
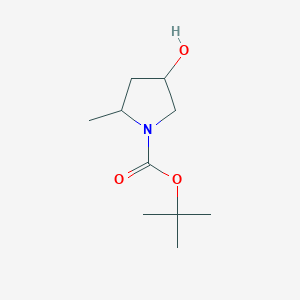
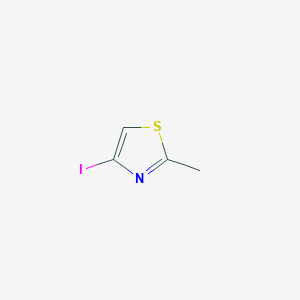
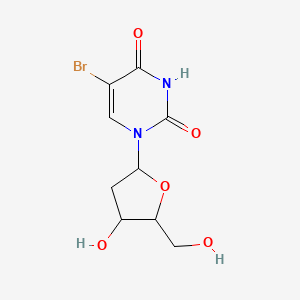
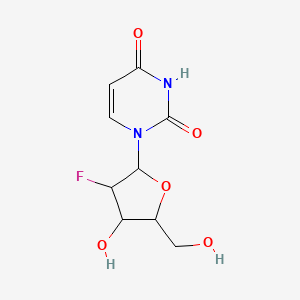
![1-(4'-Chloro-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8817439.png)
